2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid
Overview
Description
“2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid” is a chemical compound . It is available for purchase from various suppliers . The molecular formula of this compound is C15H12Cl2O4 .
Molecular Structure Analysis
The molecular weight of “2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid” is 327.16 . The InChI code for this compound is 1S/C15H12Cl2O4 .Scientific Research Applications
- Application : It can be explored as a potential antimicrobial agent in pharmaceuticals, personal care products, and disinfectants .
- Application : Use it as a building block for designing new molecules or as a precursor in drug synthesis .
- Application : Investigate its role as a selective inhibitor of cPLA2, which plays a crucial role in inflammation and lipid metabolism .
Antimicrobial Properties
Agrochemicals and Pesticides
Anti-Inflammatory Agents
Organic Synthesis and Medicinal Chemistry
Cytosolic Phospholipase A2 (cPLA2) Inhibitors
Reference Standard in Analytical Chemistry
properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methoxy]-3-methoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O4/c1-20-13-4-2-3-10(15(18)19)14(13)21-8-9-5-6-11(16)12(17)7-9/h2-7H,8H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTJZJHAWHKPSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC(=C(C=C2)Cl)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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